molecular formula C19H16N6OS B2634190 N-(4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868968-47-2

N-(4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2634190
CAS No.: 868968-47-2
M. Wt: 376.44
InChI Key: CUSIMLFTQJGTEW-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound of significant interest in medicinal chemistry and early-stage drug discovery. It features a complex molecular architecture comprising a triazolo-pyridazine core fused with a pyridine moiety, linked via a thioether bridge to an acetamide group substituted with a 4-methylphenyl ring. This structural motif is commonly associated with diverse biological activities. Based on studies of closely related [1,2,4]triazolo[4,3-b]pyridazine derivatives, this class of compounds has demonstrated promising potential as a therapeutic agent. Particularly, analogous compounds have shown potent anticancer properties by inhibiting key enzymatic targets such as c-Met kinase, a receptor deeply involved in tumor growth and metastasis. Research on similar structures has reported significant cytotoxicity against various human cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The mechanism of action is believed to involve the suppression of critical signaling pathways, such as the ERK pathway, leading to the induction of apoptosis in cancerous cells . Beyond oncology, the triazole and pyridazine rings are known to confer antimicrobial properties, suggesting potential applications in researching new antibacterial and antifungal agents . The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage this molecule as a key intermediate or reference standard in developing novel bioactive molecules.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-4-6-15(7-5-13)21-17(26)12-27-18-9-8-16-22-23-19(25(16)24-18)14-3-2-10-20-11-14/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSIMLFTQJGTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This process provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its effects on various biological pathways and targets.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Triazolo Core Substituent Acetamide Substituent Molecular Formula Molecular Mass (g/mol) Biological Activity
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide 4-Chlorophenyl 4-Acetamidophenyl C21H17ClN6O2S 452.917 Not specified in evidence
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide Furan-2-yl Varied aryl groups C14H14N6O2S 338.37 (approximate) Anti-exudative activity in rats
Imidazo[1,2-b]pyridazine derivatives (e.g., compound 39 in ) Methylsulfinylphenyl Methylsulfonylphenyl C21H21N5O2S2 455.56 (approximate) Optimized for antimalarial activity

Key Observations :

  • Pyridine vs. Chlorophenyl/Furan : The pyridin-3-yl group in the target compound may enhance hydrogen bonding or π-π stacking interactions compared to the lipophilic 4-chlorophenyl or the electron-rich furan in .
  • Acetamide Side Chain : The 4-methylphenyl group in the target compound offers moderate hydrophobicity, contrasting with the polar acetamidophenyl () or sulfonyl groups (), which influence solubility and membrane permeability .

Physicochemical Properties

  • Solubility : The pyridin-3-yl group may improve aqueous solubility compared to chlorophenyl derivatives, which are more lipophilic .

Biological Activity

N-(4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure comprising:

  • Pyridine Ring
  • Triazole Ring
  • Pyridazine Ring
  • Sulfanyl Group
  • Acetamide Linkage

This structural complexity contributes to its diverse biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It is known to inhibit specific enzymes that play critical roles in cellular metabolism. This inhibition can disrupt various metabolic pathways essential for cancer cell survival.
  • Receptor Binding : The compound can bind to specific receptors on cell surfaces, triggering intracellular signaling cascades that may lead to apoptosis (programmed cell death) in cancer cells.
  • Induction of Apoptosis : By activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways, this compound can effectively induce apoptosis in malignant cells.

Cytotoxicity and Biological Evaluation

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings indicate significant cytotoxicity with varying degrees of effectiveness.

Table 1: Cytotoxicity Data

Cell LineIC50 Value (μM)Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

This table summarizes the half-maximal inhibitory concentration (IC50) values for the compound against three different cancer cell lines, indicating its potency.

Case Studies and Research Findings

  • Inhibition of c-Met Kinase : A study highlighted that compounds similar to this compound exhibited significant inhibitory activity against c-Met kinase—a critical target in cancer therapy. The most promising derivatives showed IC50 values comparable to established inhibitors like Foretinib .
  • Apoptosis Induction : Further investigation demonstrated that the compound could induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase . This suggests its potential as a therapeutic agent in targeted cancer treatments.
  • Structure-Activity Relationships (SAR) : Studies have explored SARs to optimize the biological activity of triazolo-pyridazine derivatives. Modifications to the molecular structure have been shown to enhance cytotoxicity and selectivity towards specific cancer types .

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